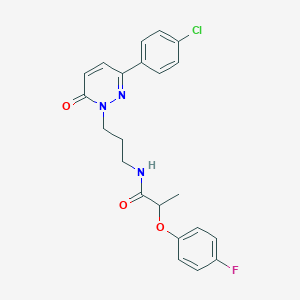![molecular formula C25H23FN2O3S2 B2472985 N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 922896-87-5](/img/structure/B2472985.png)
N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a complex organic compound that is synthesized through various chemical reactions.
Scientific Research Applications
Fluorescent Probes for Toxic Compounds Detection
Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways and a new type of potentially reversible sulfonamide bond, demonstrated high selectivity and sensitivity, applicable in environmental and biological sciences for thiophenol sensing in water samples (Wang et al., 2012).
Synthesis of Novel Chiral Fluorinating Agents
Sun et al. (2008) described the synthesis of novel chiral fluorinating agents, highlighting the role of sulfonamide groups in the development of chiral N-F agents. These agents have potential applications in organic synthesis and pharmaceuticals (Sun et al., 2008).
Anticonvulsant Agents from Sulfonamide Moieties
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. These compounds were evaluated for their anticonvulsant activity, with several showing significant effects. This study emphasizes the potential of sulfonamide moieties in developing anticonvulsant agents (Farag et al., 2012).
Cyclic Sulfonamides Synthesis
Greig et al. (2001) utilized Diels-Alder reactions to synthesize novel cyclic sulfonamides, demonstrating the versatility of sulfonamide groups in synthetic chemistry and their potential applications in medicinal chemistry (Greig et al., 2001).
properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S2/c1-18-9-14-22-23(16-18)32-25(27-22)28(17-19-6-3-2-4-7-19)24(29)8-5-15-33(30,31)21-12-10-20(26)11-13-21/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGRJSWHVIEJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)
![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)
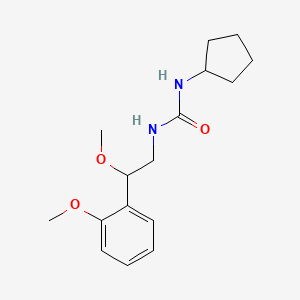
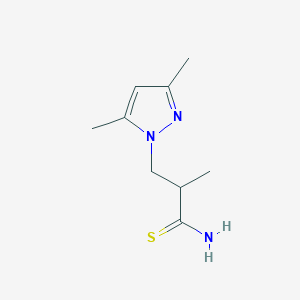
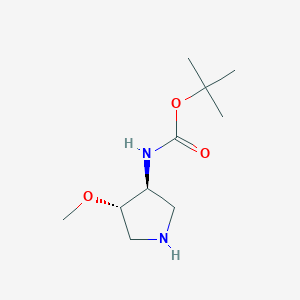


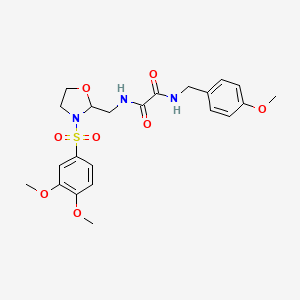
![methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2472919.png)
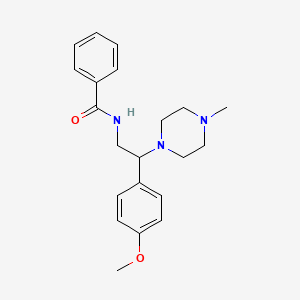
![methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2472921.png)

![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)
